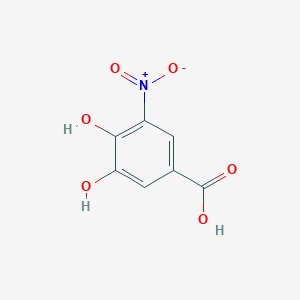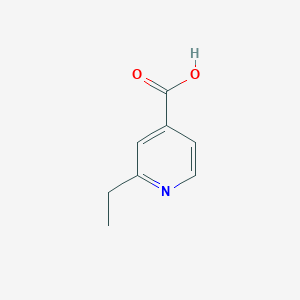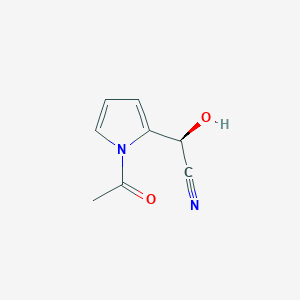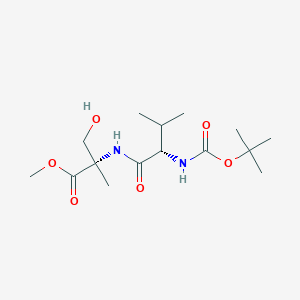
3,4-Dihydroxy-5-nitrobenzoic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-Dihydroxy-5-nitrobenzoic acid was achieved from vanillin through a process involving nitration oxylation to afford 5-nitrovanillic acid, followed by demethylation. This method improved the total yield from 34.15% to 65.92% by utilizing cheaper reagents and optimizing some reaction steps (Chen Yi, 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various methods such as X-ray crystallography, revealing unique bonding features and physical properties. For instance, the crystal structures and physico-chemical properties of metal complexes with 3-nitro-4-hydroxybenzoic acid derivatives were determined, providing insights into their unique bonding features and physical properties (J. D'angelo et al., 2008).
Chemical Reactions and Properties
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles, demonstrating the compound's versatility in chemical reactions (Soňa Křupková et al., 2013).
Physical Properties Analysis
The physical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid and its derivatives have been extensively studied through crystallography and other physical analyses. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, revealed hydrogen-bonded dimers, providing insight into its physical properties (M. J. Jedrzejas et al., 1995).
Chemical Properties Analysis
The chemical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid derivatives exhibit significant diversity. For example, derivatives of 4-hydroxybenzoic acid, including those with nitro substituents, showcase a range of chemical behaviors and applications in synthesis and material science (G. Cavill, 1945).
Aplicaciones Científicas De Investigación
Application 1: Catechol-O-methyltransferase (COMT) Inhibition
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : 3,4-Dihydroxy-5-nitrobenzoic Acid is a synthetic intermediate in the synthesis of Entacapone . Entacapone is a peripherally selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a critical role in the metabolism of certain neurotransmitters including dopamine .
- Results or Outcomes : The use of Entacapone can help manage symptoms of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons .
Application 2: Serum Uric Acid Reduction
- Scientific Field : Biochemistry and Medicine .
- Summary of the Application : 3,4-Dihydroxy-5-nitrobenzoic Acid, in the form of its derivative 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), has been found to be a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid .
- Results or Outcomes : DHNB effectively reduces serum uric acid levels in allantoxanamide-induced hyperuricemic mice .
Application 3: Cancer Treatment
- Scientific Field : Oncology .
- Summary of the Application : While there are no specific studies available that detail the use of 3,4-Dihydroxy-5-nitrobenzoic Acid in cancer treatment, its derivative Entacapone has been studied for its potential anti-cancer effects .
Application 4: Antioxidant
Application 5: Anti-inflammatory
Application 6: Neuroprotection
Application 7: Antiviral Research
Application 8: Antibacterial Research
Application 9: Antifungal Research
Application 10: Antiparasitic Research
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSONAKHMNQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560445 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-5-nitrobenzoic Acid | |
CAS RN |
84211-30-3 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)



![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)







